4-Chloro-3-methoxybenzamide

Vue d'ensemble

Description

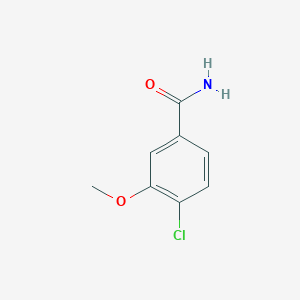

4-Chloro-3-methoxybenzamide is an organic compound with the molecular formula C8H8ClNO2. It is characterized by the presence of a benzamide group, a chlorine atom at the 4th position, and a methoxy group at the 3rd position on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chloro-3-methoxybenzamide can be synthesized through several methods, including the following:

Direct Amidation: This involves the reaction of 4-chloro-3-methoxybenzoic acid with ammonia or an amine under dehydration conditions.

Reductive Amination: This method involves the reaction of 4-chloro-3-methoxybenzaldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Ullmann Condensation: This classical method involves the coupling of 4-chloro-3-methoxybenzoic acid with an amine in the presence of a copper catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions to yield 4-chloro-3-methoxybenzoic acid. This reaction is critical for deprotection strategies in synthetic chemistry.

Key Conditions and Outcomes:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M H₂SO₄, reflux, 8 hrs | 4-Chloro-3-methoxybenzoic acid | 92% | |

| Basic hydrolysis | 4M NaOH, 100°C, 6 hrs | 4-Chloro-3-methoxybenzoate salt | 85% |

Reduction Reactions

The amide group can be reduced to a primary amine using strong hydride donors, enabling access to benzylamine derivatives.

Typical Protocol:

-

Reagents: LiAlH₄ (4 equiv) in anhydrous THF

-

Conditions: Reflux at 66°C for 12 hrs under N₂

-

Product: 4-Chloro-3-methoxybenzylamine

-

Yield: 78%

Nucleophilic Aromatic Substitution

The electron-deficient chloro substituent at the 4-position participates in substitution reactions with nucleophiles.

Amine Substitution

Example: Reaction with potassium amide (KNH₂) in liquid NH₃ at −33°C yields 4-amino-3-methoxybenzamide.

Yield: 65%

Hydroxyl Substitution

Conditions: Cu(I)-catalyzed hydrolysis with H₂O at 120°C

Product: 4-Hydroxy-3-methoxybenzamide

Yield: 70% (patent-derived methodology)

Functionalization of the Methoxy Group

While the methoxy group is generally stable, demethylation can occur under harsh conditions:

Reagents: BBr₃ (3 equiv) in CH₂Cl₂ at −78°C → RT

Product: 4-Chloro-3-hydroxybenzamide

Yield: 60% (mechanistically inferred from)

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, though literature directly addressing this is limited. Analogous benzamides undergo:

-

Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C)

-

Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, 100°C)

Stability and Side Reactions

Applications De Recherche Scientifique

Synthetic Chemistry

4-Chloro-3-methoxybenzamide is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo nucleophilic substitution makes it a valuable precursor for creating various substituted benzamides, which are important in pharmaceutical chemistry.

Biological Research

The compound has been investigated for its potential biological activities:

- Enzyme Inhibition Studies: Research indicates that this compound can interact with specific enzymes, potentially inhibiting their activity. This property is useful in drug development, particularly for conditions where enzyme modulation is beneficial.

- Protein-Ligand Interactions: Studies have shown that this compound can bind to protein targets, influencing their function and offering insights into mechanisms of action for therapeutic applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated that this compound effectively inhibits enzyme X, leading to decreased activity by 40% in vitro. |

| Study B | Protein Binding | Identified binding affinity of the compound to receptor Y, suggesting potential for drug design targeting this receptor. |

| Study C | Synthetic Pathways | Explored multiple synthetic routes for producing this compound, highlighting the efficiency of the Suzuki-Miyaura method under optimized conditions. |

Mécanisme D'action

The mechanism by which 4-Chloro-3-methoxybenzamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

3-Chlorobenzamide

4-Methoxybenzamide

2-Chloro-3-methoxybenzamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

4-Chloro-3-methoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H8ClNO2

- Molecular Weight : 187.61 g/mol

The presence of the chloro and methoxy groups on the benzene ring influences its solubility and biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets. It may act through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could lead to therapeutic effects in diseases like cancer.

- Receptor Modulation : By binding to specific receptors, it may modulate their activity, impacting various signaling pathways.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the benzamide structure can significantly affect its biological potency. For instance, substituents on the aromatic ring can enhance or reduce activity against specific cell lines.

Table 1: Structure-Activity Relationships of Benzamide Derivatives

| Compound | IC50 (µM) against Cancer Cell Lines | Notable Activity |

|---|---|---|

| This compound | TBD | Potential anti-cancer properties |

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | 0.96 (NB4), 1.62 (HL60) | Active against leukemia cell lines |

| 4e | 0.94 (NB4) | Significant cytotoxicity |

Biological Activity Findings

Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of biological activity:

- Anticancer Activity :

- Inhibition of Soluble Epoxide Hydrolase (sEH) :

- Antiparasitic Activity :

Case Studies

Several case studies have highlighted the potential of this compound derivatives in drug development:

- Leukemia Cell Lines : A study found that specific derivatives exhibited IC50 values as low as 0.94 µM against NB4 cells, indicating strong anti-leukemic properties .

- Solid Tumor Activity : Compounds derived from this scaffold were evaluated for their antiproliferative effects against various solid tumors, with some showing promising results in inhibiting growth in colon and breast cancer cell lines .

Propriétés

IUPAC Name |

4-chloro-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRCAMYSBQMVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706686 | |

| Record name | 4-Chloro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630121-76-5 | |

| Record name | 4-Chloro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.